2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid
Overview
Description
2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12ClNO2 This compound is a derivative of phenylalanine, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-chloro-2-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The resulting amine is hydrolyzed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid has several scientific research applications:
Enzyme Inhibition: It exhibits inhibitory activity against certain enzymes, particularly aminopeptidases, making it valuable for studying protein function and developing therapeutic strategies.
Neuroscience Research: It has been investigated for its potential role in modulating neurotransmitter activity, which is crucial for understanding neurological disorders and developing new treatments.
Antibacterial Activity: Some studies have reported its antibacterial activity against certain bacterial strains, suggesting its potential as a novel antibacterial agent.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits aminopeptidases, enzymes responsible for cleaving peptide bonds at the N-terminus of proteins.
Neurotransmitter Modulation: It interacts with neurotransmitter receptors, potentially modulating their activity and influencing brain function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid: A similar compound with the chlorine atom at the 2-position instead of the 4-position.
2-Amino-3-(2-chlorophenyl)propanoic acid: A derivative with only the chlorine substitution on the phenyl ring.
Uniqueness
2-Amino-3-(4-chloro-2-methylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with specific molecular targets, making it valuable for various research applications.
Properties
IUPAC Name |
2-amino-3-(4-chloro-2-methylphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPMBDAOMZVFGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.